molecular formula C13H19N3O B2885688 (4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene CAS No. 2241107-73-1

(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

Cat. No.: B2885688
CAS No.: 2241107-73-1
M. Wt: 233.315
InChI Key: UISBFYZNOQXJTR-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene" is a nitrogen-containing heterocycle with a tricyclic framework comprising 14-membered rings. Its structure features:

  • Ethoxy substituent: A 4-ethoxy group (-OCH₂CH₃) distinguishes it from non-ethoxy analogs, influencing polarity, solubility, and reactivity.
  • Triaza system: Three nitrogen atoms embedded in the tricyclic scaffold, enabling hydrogen bonding and coordination chemistry.

Properties

IUPAC Name

(4R,6S)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-17-12-6-11-8-14-7-10-4-3-5-15-13(10)16(11)9-12/h3-5,11-12,14H,2,6-9H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISBFYZNOQXJTR-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2CNCC3=C(N2C1)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H]2CNCC3=C(N2C1)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs in the Triazatricyclo Family

The following table summarizes key triazatricyclo derivatives and their properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Biological Activity (if reported) Reference
(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene ~C₁₃H₁₇N₃O* ~231.3* Not provided Ethoxy group at C4, (4R,6S) stereochemistry Not reported in evidence -
(6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene C₁₁H₁₅N₃ 189.26 2059909-65-6 Lacks ethoxy group, (6R) configuration Not reported
(6S)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),10,12-triene Not provided Not provided 2059912-18-2 Stereoisomer with altered double-bond positioning Not reported
Haloxazolam C₁₇H₁₃BrFN₃O₂ 398.21 59128-97-1 Bromo, fluorophenyl, and oxazolo substituents Sedative, anxiolytic
Triazolam C₁₇H₁₂Cl₂N₄ 343.22 28911-01-5 Chlorophenyl and triazole substituents Hypnotic, short-acting benzodiazepine
3,9-Diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-triene C₁₂H₁₆N₂ 188.27 24919-43-5 Diazatricyclo framework (2N vs. 3N) Not reported

*Inferred from analogs; exact data unavailable in evidence.

Key Observations:

Stereochemistry : The (4R,6S) configuration may confer distinct stereoelectronic effects compared to (6R) or (6S) isomers, influencing receptor binding or catalytic activity.

Biological Activity : While Haloxazolam and Triazolam exhibit CNS activity due to benzodiazepine-like substituents, the target compound’s pharmacological profile remains uncharacterized in the evidence.

Physicochemical and Functional Differences

  • Polarity : The ethoxy group increases hydrophilicity relative to hydrocarbon analogs like terpenes (e.g., limonene, C₁₀H₁₆ ).
  • Thermal Stability : Triazatricyclo frameworks generally exhibit moderate stability, but halogenated derivatives (e.g., Haloxazolam) may have higher melting points due to increased molecular weight and halogen interactions .
  • Synthetic Accessibility : Ethoxy-substituted triazatricyclo compounds likely require stereoselective synthesis, whereas simpler analogs (e.g., 3,9-diazatricyclo derivatives ) may involve fewer steps.

Q & A

Q. What are the optimal synthetic routes for (4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions. A general approach includes:
  • Step 1 : Reacting substituted triazoles or diazines with aldehydes (e.g., substituted benzaldehyde) under acidic reflux conditions (e.g., glacial acetic acid in ethanol, 4–6 hours) to form intermediate heterocycles .
  • Step 2 : Cyclization via nucleophilic substitution or ring-closing metathesis, monitored by TLC/HPLC.
  • Optimization : Vary solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst (e.g., InCl₃ for thioetherification) to improve yield . Use Design of Experiments (DoE) to assess interactions between variables.

Q. How can the structural configuration and stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute stereochemistry (e.g., (4R,6S) configuration) using single-crystal diffraction, as demonstrated for analogous tricyclic compounds .
  • Spectroscopy :
  • NMR : Analyze coupling constants (e.g., vicinal protons in ethoxy groups) and NOESY for spatial proximity.
  • MS : Confirm molecular weight via high-resolution mass spectrometry (HRMS).
  • Polarimetry : Measure optical rotation to verify enantiomeric purity .

Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?

  • Methodological Answer :
  • Accelerated Stability Studies :
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; assess decomposition products.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track changes in UV absorbance .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity and binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reaction kinetics .
  • Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies on key binding residues .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/octanol) to estimate logP and bioavailability .

Q. What mechanistic insights explain contradictory biological activity data reported for structurally similar tricyclic compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modifications at the ethoxy group or triazole ring. Test in enzyme inhibition assays (e.g., IC₅₀ measurements) .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites. Compare metabolic stability in microsomal assays .
  • Epistatic Analysis : Knock out putative targets (e.g., via CRISPR) in cell lines to isolate pathways affected by structural variations .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, EPR) elucidate dynamic conformational changes in solution?

  • Methodological Answer :
  • 2D NMR : Perform ROESY to detect transient interactions between protons in the tricyclic core and solvent .
  • EPR Spectroscopy : Use spin-labeled analogs to study radical intermediates during redox reactions .
  • Variable-Temperature NMR : Monitor coalescence of diastereotopic protons to estimate energy barriers for ring puckering .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound?

  • Methodological Answer :
  • Standardized Protocols : Re-measure properties using OECD guidelines. For logP, use shake-flask method with octanol/water partitioning .
  • Interlaboratory Validation : Collaborate with independent labs to compare results under identical conditions (e.g., pH 7.4, 25°C) .
  • Machine Learning : Train models on existing data to identify outliers and predict consensus values .

Safety and Handling in Academic Settings

Q. What are the critical safety protocols for handling this compound given its acute toxicity (H302)?

  • Methodological Answer :
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste services .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.